molecular formula C14H13N3O B1417306 1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 33235-39-1

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1417306
CAS RN: 33235-39-1
M. Wt: 239.27 g/mol
InChI Key: MERCHBBBCBRXPP-UHFFFAOYSA-N
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Description

“1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine” is a complex organic compound. It likely contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound . This compound also seems to have a methoxyphenyl group attached, which is a phenyl ring with a methoxy (OCH3) substituent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .

Scientific Research Applications

Application in the Development of 5-HT1A Receptor Inhibitors

  • Summary of Application: The compound is used in the development of highly selective 5-HT1A receptor inhibitors. This is achieved by incorporating a 4-alkyl-1-arylpiperazine scaffold on them .
  • Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
  • Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Application in the Synthesis of Heterocycles

  • Summary of Application: Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities. The compound is used in the synthesis of these heterocycles .
  • Methods of Application: The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
  • Results or Outcomes: The synthesized heterocycles have a wide range of prospective medicinal applications .

Application in the Treatment of Leishmaniasis

  • Summary of Application: The compound is used in the treatment of Leishmaniasis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Application in the Development of 5-HT1A Neuroreceptor Imaging

  • Summary of Application: The compound is used in the development of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging .
  • Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
  • Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor .

Application in the Synthesis of Urapidil

  • Summary of Application: The compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .
  • Methods of Application: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .
  • Results or Outcomes: The overall yield of this route is about 45% .

Application in the Functionalization of Pyrazolylvinyl Ketones

  • Summary of Application: The compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Application in the Development of Neuroreceptor Imaging

  • Summary of Application: The compound is used in the development of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging .
  • Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
  • Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor .

Application in the Synthesis of Urapidil

  • Summary of Application: The compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .
  • Methods of Application: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .
  • Results or Outcomes: The overall yield of this route is about 45% .

Application in the Functionalization of Pyrazolylvinyl Ketones

  • Summary of Application: The compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

1-(2-methoxyphenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)16-14(17)15/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERCHBBBCBRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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